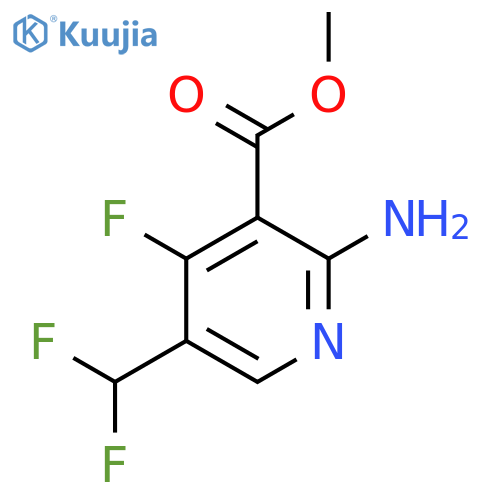Cas no 1804728-52-6 (Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate)

1804728-52-6 structure
商品名:Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate
CAS番号:1804728-52-6
MF:C8H7F3N2O2
メガワット:220.148592233658
CID:4810822
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate
-
- インチ: 1S/C8H7F3N2O2/c1-15-8(14)4-5(9)3(6(10)11)2-13-7(4)12/h2,6H,1H3,(H2,12,13)
- InChIKey: GENKVEOCHSPSEQ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=O)OC)C(N)=NC=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 65.2
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067595-1g |
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate |
1804728-52-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
1804728-52-6 (Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate) 関連製品
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
